molecular formula C6H6FN5O2 B13201221 2-Amino-6-fluoro-5-methoxy-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

2-Amino-6-fluoro-5-methoxy-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

Cat. No.: B13201221
M. Wt: 199.14 g/mol
InChI Key: QBRQSJCVRLBVNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-6-fluoro-5-methoxy-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is a heterocyclic compound with a molecular formula of C6H6FN5O2 and a molecular weight of 199.14 g/mol . This compound belongs to the class of triazolopyrimidines, which are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-fluoro-5-methoxy-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-methoxy-1H-pyrazole-4-carboxamide with 2-fluoro-1,3-dicarbonyl compounds in the presence of a base, followed by cyclization to form the triazolopyrimidine ring .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-fluoro-5-methoxy-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted triazolopyrimidines, which can have different biological activities and properties .

Scientific Research Applications

2-Amino-6-fluoro-5-methoxy-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-6-fluoro-5-methoxy-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. This inhibition can result in the disruption of metabolic pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-6-fluoro-5-methoxy-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is unique due to the presence of the fluoro group, which can enhance its biological activity and stability. The methoxy group also contributes to its distinct chemical properties and reactivity .

Properties

Molecular Formula

C6H6FN5O2

Molecular Weight

199.14 g/mol

IUPAC Name

2-amino-6-fluoro-5-methoxy-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C6H6FN5O2/c1-14-3-2(7)4(13)12-6(9-3)10-5(8)11-12/h1H3,(H3,8,9,10,11)

InChI Key

QBRQSJCVRLBVNL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=O)N2C(=N1)N=C(N2)N)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.